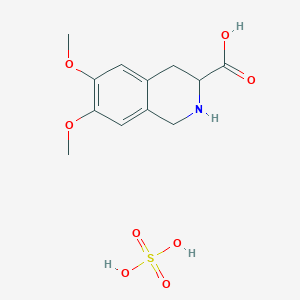

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid

Description

Historical Context of Isoquinoline Alkaloid Derivatives

Isoquinoline alkaloids constitute one of the most diverse and pharmacologically significant classes of nitrogen-containing natural products. Since the isolation of morphine from Papaver somniferum in the early 19th century, over 2,500 isoquinoline alkaloids have been identified, encompassing subclasses such as benzylisoquinolines, aporphines, and protoberberines. These compounds are characterized by a bicyclic structure fused from a benzene ring and a pyridine ring, often substituted with methoxy, hydroxy, or methylenedioxy groups that influence their biological activity.

The structural evolution of isoquinoline derivatives has been driven by the need to enhance solubility, stability, and target specificity. Early modifications focused on hydroxylation and methylation patterns, but the introduction of carboxylic acid moieties marked a pivotal shift. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (PubChem CID 3160572) emerged as a key intermediate due to its potential for salt formation and improved crystallinity. The synthesis of its sulfate salt, achieved by reacting the free acid with sulfuric acid, exemplifies strategic molecular engineering to address challenges in drug formulation.

Significance of Sulfonic Acid Salts in Pharmaceutical Chemistry

Salt formation is a cornerstone of pharmaceutical development, with approximately 50% of marketed drugs administered as salts to optimize bioavailability and manufacturability. Sulfonic acid salts, including sulfates, are particularly valued for their ability to enhance aqueous solubility and thermal stability. In the case of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid sulfate, the ionic interaction between the carboxylic acid group and sulfuric acid results in a crystalline solid with a melting point higher than its parent compound, facilitating storage and handling.

Table 1: Comparative Properties of Free Acid and Sulfate Salt

| Property | Free Acid (C₁₂H₁₅NO₄) | Sulfate Salt (C₁₂H₁₇NO₈S) |

|---|---|---|

| Molecular Weight (g/mol) | 237.25 | 335.33 |

| Solubility in Water | Low | High |

| Crystallinity | Moderate | High |

| Thermal Stability | <200°C | >250°C |

The sulfate salt’s improved solubility arises from the dissociation of the ionic compound in aqueous media, which increases the compound’s dissolution rate—a critical factor for oral bioavailability. Furthermore, the sulfate counterion does not introduce toxicity concerns at therapeutic doses, making it a preferred choice for alkaloid-based pharmaceuticals.

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid sulfate involves stoichiometric neutralization under controlled conditions. The reaction mechanism can be represented as:

$$ \text{C}{12}\text{H}{15}\text{NO}{4} + \text{H}{2}\text{SO}{4} \rightarrow \text{C}{12}\text{H}{17}\text{NO}{8}\text{S} + \text{H}_{2}\text{O} $$

Properties

CAS No. |

88980-04-5 |

|---|---|

Molecular Formula |

C12H17NO8S |

Molecular Weight |

335.33 g/mol |

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;sulfuric acid |

InChI |

InChI=1S/C12H15NO4.H2O4S/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;1-5(2,3)4/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);(H2,1,2,3,4) |

InChI Key |

SKFIUZYGGSXCON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the tetrahydroisoquinoline skeleton

- Introduction of methoxy groups at the 6 and 7 positions

- Installation of the carboxylic acid group at position 3

- Formation of the sulfuric acid salt

Two main synthetic approaches are documented:

Method 1: Ester Protection, Peptide Coupling, and Salt Formation (Patent-Based Method)

This method is detailed in a 2001 patent describing substituted acyl derivatives of tetrahydroisoquinoline-3-carboxylic acid:

Protection of Carboxylic Acid:

The carboxylic acid group of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected as an ester (e.g., lower alkyl, benzyl, or trimethylsilyl ester) to prevent side reactions during coupling.Peptide Coupling:

The protected acid is coupled with an N-protected amino acid (e.g., glycine or L-alanine) using peptide coupling agents such as dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (HOBt) in aprotic solvents (dimethylformamide, acetonitrile, tetrahydrofuran). This forms intermediate esters of (N-protected-2-aminoacyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.Deprotection:

The protecting groups are removed using anhydrous acids such as hydrochloric acid in acetic acid or trifluoroacetic acid in methylene chloride, yielding the free acid.Salt Formation:

The free acid is converted into the sulfuric acid salt by treatment with sulfuric acid under controlled conditions.Purification:

The product is purified by fractional crystallization or chromatography to separate diastereoisomers and obtain the desired compound in high purity.-

- Reaction of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid with isobutylene and concentrated sulfuric acid in dry dioxane at 0°C for 17 hours under nitrogen atmosphere.

- Workup involves neutralization with sodium hydroxide, extraction with ether, washing, drying, and precipitation with isopropanolic hydrochloric acid to isolate the product.

Method 2: Petasis Reaction and Pomeranz-Fritsch-Bobbitt Cyclization

A more recent synthetic approach (2023) combines two classical reactions:

Petasis Reaction:

This multicomponent reaction forms a diastereomeric morpholinone intermediate, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, which contains the necessary substitution pattern.Pomeranz-Fritsch-Bobbitt Cyclization:

The intermediate is cyclized under acidic conditions to form the tetrahydroisoquinoline core with the 6,7-dimethoxy substitution and the carboxylic acid at position 1 (which can be adapted to position 3 derivatives).

Comparative Data Table of Preparation Methods

| Aspect | Method 1: Ester Protection & Peptide Coupling | Method 2: Petasis + Pomeranz-Fritsch-Bobbitt Cyclization |

|---|---|---|

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 3,4-Dimethoxyphenyl derivatives and amino components |

| Key Reactions | Esterification, peptide coupling, deprotection | Petasis multicomponent reaction, acid-catalyzed cyclization |

| Reaction Conditions | Aprotic solvents, DCC coupling, acid deprotection | Acidic cyclization, mild conditions |

| Stereoselectivity | Possible diastereoisomer mixtures, requires separation | Stereoselective formation of chiral centers |

| Purification | Fractional crystallization, chromatography | Standard purification post-cyclization |

| Salt Formation | Sulfuric acid salt prepared post-synthesis | Salt formation step adaptable |

| Yield | Moderate to good (e.g., 56-61%) | Not explicitly reported, but efficient |

| Scalability | Demonstrated for pharmaceutical production | Suitable for lab-scale and medicinal chemistry research |

Detailed Research Findings and Notes

- The ester protection and peptide coupling method is well-documented in patents and pharmaceutical literature, indicating its industrial relevance and robustness.

- The Petasis and Pomeranz-Fritsch-Bobbitt approach is a modern synthetic route that offers a streamlined pathway to chiral tetrahydroisoquinoline derivatives, which are important in drug discovery.

- The sulfuric acid salt form improves the compound’s physicochemical properties, such as solubility and stability, which is critical for formulation development.

- Diastereoisomeric mixtures formed during synthesis can be separated by standard chromatographic techniques or fractional crystallization to ensure high purity.

- Reaction parameters such as temperature, solvent choice, and protecting groups significantly influence yield and stereochemical outcome.

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .

Scientific Research Applications

Neuropharmacology

Tetrahydroisoquinoline derivatives, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been studied for their neuropharmacological effects. Research indicates that these compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antioxidant Activity

Studies have demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid possesses significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, making it a candidate for developing antioxidant therapies aimed at preventing cellular damage in various diseases .

Cancer Research

Research into the anticancer potential of tetrahydroisoquinoline derivatives has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways involved in cancer progression is under investigation. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .

Metabolic Studies

The compound has been identified as part of the human exposome, indicating its presence due to environmental or occupational exposure. Understanding its metabolism can provide insights into its role in human health and disease. Studies have shown that its metabolites may influence metabolic pathways related to energy production and detoxification processes .

Case Studies

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antiproliferative effects by modulating metabolic pathways in hepatocellular carcinoma . The compound’s ability to inhibit specific enzymes and interfere with cellular processes underlies its therapeutic potential .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₅NO₄ (free base) .

- Biological Activity: Demonstrates antiproliferative effects in hepatocellular carcinoma (HCC) and colorectal cancer by inhibiting IL-6/JAK2/STAT3 signaling, restoring metabolic homeostasis (e.g., fatty acids, choline, and lipoproteins) .

- Mechanism : Targets glycolysis via STAT3 pathway suppression, similar to Rosmarinic acid but sourced from Mucuna pruriens seeds .

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Carboxylic Acid vs. 3-Carboxylic Acid

The positional isomer (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1) differs in the carboxylic acid group’s placement (C1 vs. C3). Key distinctions include:

- Synthesis: The 1-carboxylic acid derivative is synthesized via Petasis/Pomeranz–Fritsch–Bobbitt cyclization using chiral oxazinone intermediates, contrasting with the sulfuric acid-mediated cyclization of the 3-carboxylic acid .

- Stereochemistry: The 1-carboxylic acid isomer is produced in enantiomerically pure form via rigid oxazinone intermediates, while the 3-carboxylic acid’s (S)-configuration is resolved using chiral HPLC .

Substituent-Modified Tetrahydroisoquinolines

Several derivatives with modified substituents exhibit varied pharmacological profiles:

Key Insights :

- Methoxy groups at C6/C7 enhance metabolic stability compared to non-methoxy analogs .

- The 3-carboxylic acid’s polar nature (LogP = -1.4) reduces blood-brain barrier penetration relative to lipophilic derivatives like 6g (acetylated phenyl group) .

Functional Analogues with Shared Mechanisms

Rosmarinic Acid

Lycorine

- Source : Lycoris radiata.

- Mechanism : EGFR suppression in glioblastoma; lacks direct STAT3 targeting .

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) is a compound of significant interest due to its potential biological activities. This article reviews various studies that explore the biological effects of M1, particularly its antiproliferative properties against colorectal cancer and its implications in metabolic alterations.

Chemical Structure and Properties

- IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Molecular Formula : C₁₂H₁₅NO₄

- Molecular Weight : 237.255 g/mol

Antiproliferative Activity Against Colorectal Cancer

A pivotal study investigated the in vivo effects of M1 on dimethylhydrazine (DMH)-induced colorectal carcinoma (CRC) in albino Wistar rats. The compound was administered at doses of 10 mg/kg and 25 mg/kg over a 15-day period. The findings revealed:

- Histopathological Improvements : M1 treatment demonstrated protective effects against CRC, with significant reductions in tumor incidence.

- Biochemical Analysis : ELISA results indicated that M1 significantly decreased interleukin-6 (IL-6) levels compared to IL-2 and cyclooxygenase-2 (COX-2) levels. This suggests an anti-inflammatory mechanism.

- Gene Expression Modulation : M1 treatment downregulated the mRNA expression of IL-6, Janus kinase 2 (JAK2), and signal transducer and activator of transcription 3 (STAT3), which are crucial in oncogenic signaling pathways. The quantitative western blot analysis confirmed the inhibition of JAK2/STAT3 activation by M1 .

Metabolic Profiling

The impact of M1 on metabolic alterations induced by CRC was assessed through NMR-based serum metabolic profiling. Results indicated that M1 effectively restored perturbed metabolites associated with CRC conditions. This metabolic restoration underscores the compound's potential as a therapeutic agent in cancer management .

Synthesis and Derivatives

Research has also focused on the synthesis of M1 and its derivatives. A recent study detailed a diastereoselective synthesis method for producing M1 with high yields and enantiomeric purity. This synthetic approach enhances the availability of M1 for further biological evaluations .

Comparative Biological Activity

The following table summarizes the biological activities reported for M1 compared to other related compounds:

| Compound | Activity | Mechanism |

|---|---|---|

| M1 | Antiproliferative | Inhibition of IL-6/JAK2/STAT3 signaling |

| 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | COMT inhibitor | Peripheral catechol-O-methyltransferase inhibition |

| Tetrahydroisoquinoline derivatives | Antimicrobial | Inhibition of NDM-1 enzyme activity |

Case Studies

Several case studies have documented the effects of M1 in various biological contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.